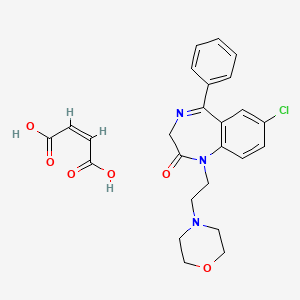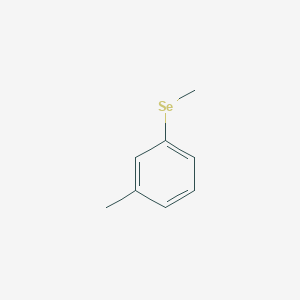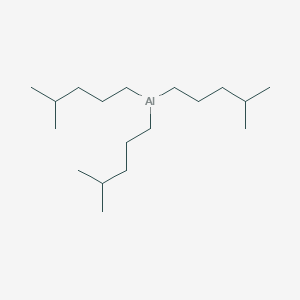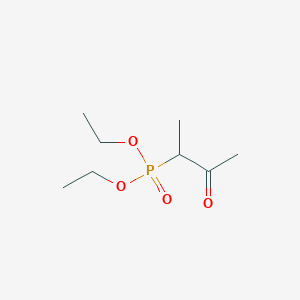
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester is an organophosphorus compound with the molecular formula C8H17O4P It is a derivative of phosphonic acid, characterized by the presence of a diethyl ester group and a 1-methyl-2-oxopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate ketone, such as 1-methyl-2-oxopropane, under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques to isolate the product from reaction by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to corresponding alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions result in the formation of new esters or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a precursor to biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism by which phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phosphonic acid, which then interacts with specific molecular pathways. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Phosphonic acid, (1-methyl-2-oxopropyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (phenylmethyl)-, diethyl ester: This compound has a phenylmethyl group instead of a 1-methyl-2-oxopropyl group, leading to different chemical and biological properties.
Phosphonic acid, (1-methyl-2-oxo-3-phenylpropyl)-, diethyl ester: The presence of a phenyl group in the structure can significantly alter its reactivity and applications.
Propiedades
Número CAS |
1066-91-7 |
|---|---|
Fórmula molecular |
C8H17O4P |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylbutan-2-one |
InChI |
InChI=1S/C8H17O4P/c1-5-11-13(10,12-6-2)8(4)7(3)9/h8H,5-6H2,1-4H3 |
Clave InChI |
KMJCWEYBVMRBAX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

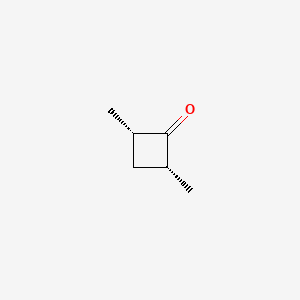
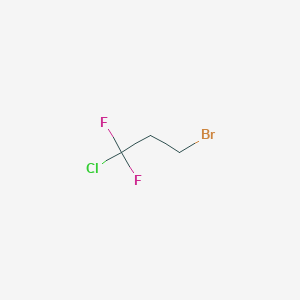
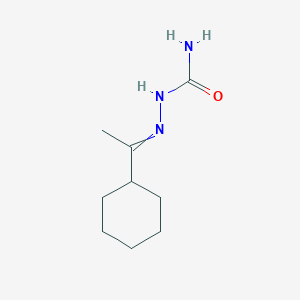
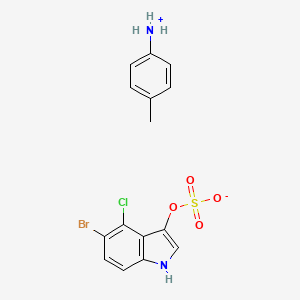
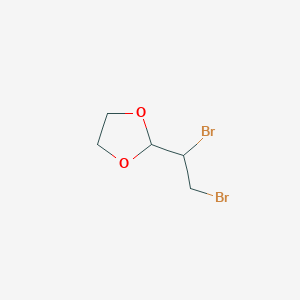
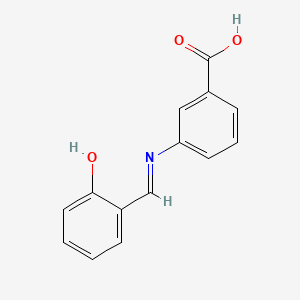
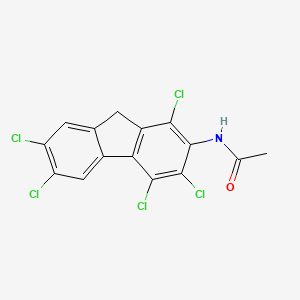
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
